Xaliproden

Beschreibung

Context and Significance within Neuropharmacology

Within neuropharmacology, Xaliproden is recognized as an orally active agonist of the 5-hydroxytryptamine (5-HT) 1A receptor. drugbank.com This interaction with the 5-HT1A receptor is considered a principal mechanism of its action. Beyond its serotonergic activity, this compound has demonstrated neurotrophic and neuroprotective effects in various in vitro and in vivo model systems. drugbank.comnih.gov These effects, such as promoting neuronal cell differentiation and proliferation and inhibiting neuronal cell death, have positioned this compound as a compound of interest for understanding mechanisms relevant to neurodegenerative disorders and peripheral neuropathies. drugbank.comnih.govcancer.gov Its neuroprotective effect is thought to involve the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. drugbank.comcancer.gov

This compound's significance in academic research lies in its role as a tool to investigate the potential of 5-HT1A receptor modulation and neurotrophic mechanisms in the context of neuronal health and disease. Preclinical studies have explored its protective effects in central and peripheral models of neurodegenerative disorders in rodents and primates. Research has also investigated its effects on adult brain neurogenesis. eurekaselect.com

Historical Overview of this compound Research and Development Trajectory

The research and development trajectory of this compound has largely been driven by its preclinical promise as a neurotrophic and neuroprotective agent. Early research identified this compound (also known by the code SR57746A) as an orally active compound exhibiting neuroprotective effects in various model systems. nih.gov This led to its investigation for potential therapeutic use in several neurodegenerative conditions, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD), as well as for protection against peripheral neurotoxicity associated with certain cancer chemotherapies. drugbank.comnih.govncats.io

Preclinical studies showed that this compound could increase motoneuron survival and promote the effects of nerve growth factor (NGF) on neurite outgrowth in vitro. It also displayed neurotrophic activity in several in vivo neurodegenerative models. For instance, like the compound TCH346, this compound delayed disease progression and improved survival in a PMN mouse model. frontiersin.orgfrontiersin.org

Despite the discontinuation for AD and ALS, research interest in this compound has persisted, particularly concerning its potential in chemotherapy-induced peripheral neuropathy (CIPN). nih.govwikipedia.orgresearchgate.net Studies have explored its protective effects on cultured dorsal root ganglion (DRG) cell neurite outgrowth when treated with chemotherapy agents like paclitaxel, cisplatin, and vincristine. researchgate.net A Phase III study in patients receiving oxaliplatin-based chemotherapy for colorectal cancer reported that this compound reduced the risk and incidence of grade 3-4 oxaliplatin-induced CIPN. researchgate.net

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound continues to explore its fundamental mechanisms of action and potential applications, often building upon the knowledge gained from previous research. The scope of this research includes further investigation into its interaction with the 5-HT1A receptor and the downstream signaling pathways involved in its neurotrophic and neuroprotective effects. drugbank.comcancer.gov

Objectives of current research may include:

Delving deeper into the specific mechanisms by which this compound influences neuronal cell differentiation, proliferation, and survival. drugbank.comcancer.gov

Investigating the role of 5-HT1A receptor activation in mediating this compound's effects in various neuronal populations and disease models.

Exploring the potential of this compound or related compounds in mitigating chemotherapy-induced peripheral neuropathy, given the promising, albeit limited, clinical findings in this area. nih.govwikipedia.orgresearchgate.net

Utilizing this compound as a probe molecule to better understand the complex interplay between serotonergic systems and neurotrophic pathways.

Examining potential biased agonism at 5-HT1A receptors, which could offer a wider margin between therapeutic effects and side effects, although indiscriminate activation of all 5-HT1A receptor subpopulations may not provide optimal therapeutic benefit.

Academic research continues to analyze data from previous preclinical and clinical studies to extract further insights into the biology of neurodegeneration and neuroprotection. nih.gov While its development as a drug for major neurodegenerative diseases was discontinued, this compound remains a valuable compound for basic research into neuropharmacological mechanisms.

Detailed Research Findings (Illustrative Data Table)

Academic research on this compound has generated various data points regarding its activity and effects in preclinical models. The following table presents illustrative findings from research studies.

| Study Model / System | Key Finding | Reference |

| Rat Hippocampal 5-HT1A Receptors | High affinity binding (Ki = 2.0 nM) | |

| Recombinant Human 5-HT1A Receptors | High affinity binding (pKi = 9.00) and activation in [(35S]GTPγS assays (EMAX up to 93%) | |

| Purified Mouse Motoneurons (in vitro) | Increased phenotypic survival and promoted neurite outgrowth ncats.io | ncats.io |

| PMN Mouse Model | Delayed disease progression and improved survival frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Oxaliplatin-treated mice | Inhibited the increase in cutaneous mast cells involved in mechanical allodynia drugbank.com | drugbank.com |

Note: This table presents selected illustrative findings from academic research and is not exhaustive. The data points represent results observed in specific experimental conditions.

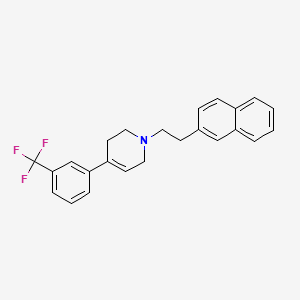

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. |

|---|---|

CAS-Nummer |

135354-02-8 |

Molekularformel |

C24H22F3N |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |

InChI-Schlüssel |

WJJYZXPHLSLMGE-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

Kanonische SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

135354-02-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |

Herkunft des Produkts |

United States |

Molecular and Receptor Pharmacology of Xaliproden

Serotonin 5-HT1A Receptor Agonism

Xaliproden is recognized as a potent and selective agonist of the 5-HT1A receptor. nih.govnews-medical.net This interaction is considered a principal mechanism of action for the compound. nih.gov

Receptor Binding Affinity and Selectivity Profiles

This compound demonstrates high affinity for 5-HT1A receptors in both rat and human preparations. Studies have reported pKi values of 8.84 and 9.00 at rat and human 5-HT1A receptors, respectively. nih.gov Its affinity for 5-HT1A receptors is comparable to that of the selective 5-HT1A receptor agonist (+)8-OH-DPAT.

A key characteristic of this compound is its high selectivity for 5-HT1A receptors. It exhibits a selectivity exceeding 2000-fold when compared to other 5-HT receptor subtypes tested. While primarily selective for 5-HT1A, this compound also shows moderate affinity for rat dopamine (B1211576) D2 receptors and α1 adrenoceptors, with reported pKi values of 6.78 and 6.61, respectively. This translates to a selectivity of 115-fold for rat 5-HT1A over D2 receptors and 170-fold over α1 adrenoceptors.

The high affinity and significant selectivity for 5-HT1A receptors are central to this compound's pharmacological profile. medchemexpress.com

Below is a table summarizing the binding affinity data:

| Receptor Type | Species | Binding Affinity (pKi) | Selectivity vs. r5-HT1A |

| 5-HT1A | Rat | 8.84 | - |

| 5-HT1A | Human | 9.00 | - |

| Dopamine D2 | Rat | 6.78 | 115-fold |

| α1 Adrenoceptor | Rat | 6.61 | 170-fold |

| Other 5-HT receptor subtypes | Tested | < 6.00 (inferred from >2000-fold selectivity) | >2000-fold |

Note: pKi is the negative logarithm of the inhibition constant (Ki), where a higher pKi indicates higher binding affinity.

Functional Agonist Properties at 5-HT1A Receptors

This compound functions as an agonist at 5-HT1A receptors, meaning it binds to the receptor and activates it, triggering downstream signaling pathways. nih.govnews-medical.net

5-HT1A receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. oup.comsci-hub.box Activation of these receptors by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. oup.comsci-hub.box Additionally, Gβγ subunits released upon Gi/o protein activation can modulate the activity of ion channels, such as G-protein-activated inwardly rectifying K+ channels (GIRKs), leading to neuronal hyperpolarization. sci-hub.box

This compound has been shown to activate G-proteins via 5-HT1A receptors. nih.gov Studies using [35S]GTPγS binding assays, which measure G-protein activation, have demonstrated that this compound activates both native rat hippocampal 5-HT1A receptors and recombinant human 5-HT1A receptors expressed in cell lines. nih.gov

In vitro functional assays confirm this compound's agonist properties at 5-HT1A receptors. In [35S]GTPγS binding assays, this compound exhibited potent activation of 5-HT1A receptors. nih.gov Its potency (measured as pEC50) was slightly superior to that of (+)8-OH-DPAT in these assays.

The efficacy (measured as EMAX) of this compound in activating 5-HT1A receptors was found to be comparable to that of (+)8-OH-DPAT. For instance, in assays using rat hippocampal 5-HT1A receptors, this compound showed a pEC50 of 7.58 and an EMAX of 61% (relative to 5-HT). nih.gov In human 5-HT1A receptors expressed in glioma C6 cells, the values were pEC50 = 7.39 and EMAX = 62%, and in HeLa cells expressing human 5-HT1A receptors, the values were pEC50 = 7.24 and EMAX = 93%. nih.gov These results indicate that this compound is a potent and efficacious 5-HT1A receptor agonist in various in vitro systems. nih.gov

Below is a table summarizing the in vitro functional assay data:

| Assay Type | Receptor Source | Potency (pEC50) | Efficacy (EMAX, % of 5-HT) | Reference Compound (pEC50 / EMAX) |

| [35S]GTPγS Binding | Rat Hippocampus | 7.58 | 61% | (+)8-OH-DPAT (6.93 / 67%) |

| [35S]GTPγS Binding | Human 5-HT1A (Glioma C6) | 7.39 | 62% | (+)8-OH-DPAT (7.16 / 55%) |

| [35S]GTPγS Binding | Human 5-HT1A (HeLa cells) | 7.24 | 93% | (+)8-OH-DPAT (7.17 / 107%) |

G-Protein Activation Mechanisms

Interactions with Other Neurotransmitter Systems

While its primary activity is at the 5-HT1A receptor, this compound also interacts with other neurotransmitter systems.

Dopamine D2-like Receptor Modulation

This compound has been reported to have moderate affinity for rat dopamine D2 receptors. Some sources characterize this compound hydrochloride as a selective antagonist of dopamine D2 receptors with moderate affinity (IC50=0.1-1 μM). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This suggests a potential modulatory effect on the dopaminergic system, although its affinity and selectivity for D2 receptors are considerably lower than for 5-HT1A receptors. Studies have shown that this compound can increase extracellular dopamine levels in the frontal cortex in rats, an effect that was blocked by a selective 5-HT1A receptor antagonist, suggesting this dopaminergic effect may be indirectly mediated through 5-HT1A receptor activation. nih.gov

Alpha1-adrenoceptor Interactions

While this compound is primarily characterized as a 5-HT1A receptor agonist, some sources briefly mention its interaction with other receptors. One source indicates this compound hydrochloride as a potential adrenoceptor antagonist ncats.io. However, detailed information specifically on Alpha1-adrenoceptor interactions of this compound within the provided search results is limited researchgate.net. The primary focus in the literature appears to be on its serotonergic activity.

Influence on Neurotransmitter Release (e.g., Dopamine in Frontal Cortex)

This compound has been shown to influence neurotransmitter levels in the brain. Specifically, studies using microdialysis in rats have demonstrated that this compound increases extracellular dopamine levels in the frontal cortex nih.govnih.govresearchgate.net. This effect is consistent with its properties as a 5-HT1A receptor agonist nih.gov. The increase in cortical dopamine levels is controlled by post-synaptic 5-HT1A receptors nih.gov.

Research indicates that this compound's effects on extracellular neurotransmitter levels, including the increase in frontal cortex dopamine, are antagonized by pretreatment with WAY100635, a selective 5-HT1A receptor antagonist, confirming the involvement of 5-HT1A receptor activation in these processes nih.govnih.gov.

Intracellular Signaling Cascades Mediated by this compound

This compound's neuroprotective effects are linked to the activation of intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Studies have demonstrated that this compound activates the mitogen-activated protein kinase (MAPK) pathway drugbank.comcancer.govnih.govnih.gov. This activation appears to be a key component of its neuroprotective effects drugbank.comcancer.govnih.gov. The activation of the MAPK pathway by this compound is mediated via stimulation of the 5-HT1A receptor drugbank.comcancer.govnih.govnih.gov.

Research in motoneuron cultures indicates that the neuroprotective effects of this compound are dependent on the activation of the MAPK pathway, as these effects are inhibited by PD98059, a selective inhibitor of MEK1 (MAPK kinase 1) nih.gov. The activation of this pathway seems to involve protein kinase C (PKC) and Ras nih.govnih.gov. This compound has been shown to activate the MAP kinases ERK1/2 and PKC in motoneurons nih.gov.

Further studies in PC12 cells also support that this compound induces MAPK activation through a mechanism involving 5-HT1A receptors, p21Ras, MEK-1, and the PKC and Akt pathways nih.gov. The activation of ERK1 and ERK2 isoforms of MAP kinase by this compound is rapid nih.gov. Inhibition of Ras farnesylation by FPT-1 and inhibition of protein kinase C by GF 109203X and chelerythrine (B190780) inhibited this compound-induced MAPK activation, suggesting the involvement of p21Ras and PKC nih.gov. The abolition of this compound-induced ERK stimulation by the 5-HT1A antagonist pindobind (B11886) and pertussis toxin further supports that this compound activates MAPK pathways by stimulating the G protein-coupled receptor, 5-HT1A nih.gov.

Studies using HEK 293 cells expressing 5-HT1A receptors also showed ERK activation upon treatment with this compound HCl, with minimal concentrations of 100 nM required researchgate.net.

Table 1: Effect of this compound on Extracellular Dopamine in Rat Frontal Cortex

| Treatment (this compound, i.p.) | Estimated ED50 (mg/kg) | Significant Increase vs. Control (P value) |

| 2.5 mg/kg | 0.7 | < 0.01 |

| 10 mg/kg | 0.7 | < 0.01 |

Data extracted from nih.gov.

Table 2: this compound Affinity and Activity at 5-HT1A Receptors

| Receptor Source | Affinity (pKi) | Activity ([35S]GTPγS Emax vs 5-HT) |

| Rat 5-HT1A | 8.84 | 61% |

| Human 5-HT1A | 9.00 | 93% (HeLa cells) / 62% (Glioma C6 cells) |

Data extracted from nih.govnih.gov.

Table 3: Inhibition of this compound-Induced MAPK Activation by Inhibitors

| Inhibitor | Target Pathway/Protein | Effect on this compound-Induced MAPK Activation |

| PD98059 | MEK1 | Inhibited |

| FPT-1 | Ras farnesylation | Inhibited |

| GF 109203X | Protein Kinase C | Inhibited |

| Chelerythrine | Protein Kinase C | Inhibited |

| Pindobind | 5-HT1A receptor | Abolished ERK stimulation |

| Pertussis toxin | G protein | Abolished ERK stimulation |

Preclinical Investigations of Xaliproden

Neuroprotective and Neurotrophic Activities

Xaliproden has demonstrated activities that promote the survival and growth of neuronal cells, suggesting potential therapeutic benefits in conditions characterized by neuronal damage and loss. nih.govnih.govnih.gov

In Vitro Studies on Neuronal Cell Models

Studies using cultured neuronal cells have provided insights into the direct effects of this compound on neuronal survival and differentiation. nih.govnih.govnih.gov

Motoneurons, which require neurotrophic factors for their survival and differentiation, have been a focus of in vitro studies with this compound. nih.govnih.gov this compound has been shown to exhibit neurotrophic effects in primary neuronal cell cultures. nih.gov The neuroprotective effects of this compound on motoneuron cultures are mediated, at least in part, by the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation appears to involve protein kinase C (PKC) and Ras. nih.gov The effect of this compound on motoneuron survival is inhibited by PD98059, a selective inhibitor of MEK1, suggesting the involvement of this pathway. nih.gov Furthermore, the use of a 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist, Pindobind (B11886), and pertussis toxin inhibits the effect of this compound on motoneuron survival, suggesting the involvement of this G-protein coupled receptor. nih.gov While 8-OH-DPAT, a 5-HT1A receptor agonist, also increases the survival of mouse motoneurons, its effect is not to the same extent as that of BDNF or this compound. nih.gov The lack of synergistic effect between 8-OH-DPAT and this compound suggests they may share a similar neuroprotective pathway. nih.gov

Research specifically on motoneuron cultures has shown that this compound can activate the MAP kinases ERK1/2 and PKC in these cells. nih.gov This activation is linked to the neuroprotective effects observed. nih.gov The involvement of the 5-HT1A receptor in this compound's effect on motoneuron survival has been indicated by the inhibitory effects of a 5-HT1A antagonist and pertussis toxin. nih.gov

PC12 cells, a commonly used model for neuronal differentiation, have been utilized to investigate this compound's effects on neurite outgrowth. nih.govcaymanchem.complos.orgmdpi.com this compound at a concentration of 250 nM has been shown to increase nerve growth factor (NGF)-induced neurite outgrowth and alpha-actinin (B1170191) levels in PC12 cells. caymanchem.comcaymanchem.com This suggests that this compound can potentiate the effects of neurotrophic factors like NGF in promoting neuronal process extension. caymanchem.com

Effects on Motoneuron Cultures

In Vivo Neuroprotection Models

In vivo studies using animal models of neurodegenerative diseases have been conducted to evaluate the neuroprotective potential of this compound in a living system. nih.govnih.gov

Amyotrophic Lateral Sclerosis (ALS) is a neurodegenerative disease characterized by the progressive loss of motoneurons. open.ac.uk The progressive motor neuronopathy (PMN) mouse model is considered a relevant model for studying motor neuron degeneration. frontiersin.orgresearchgate.net this compound has been investigated in the PMN mouse model of ALS. frontiersin.orgfrontiersin.orgnih.gov In this model, this compound increased the lifespan and delayed the progression of motor neuron degeneration. nih.gov Studies in PMN mice have also shown that NGF and NT-3 mRNA are downregulated, and treatment with this compound can overcome these deficiencies. nih.gov This effect on neurotrophin mRNA expression could contribute to the observed neurotrophic effects of this compound in vivo and in vitro. nih.gov Like another compound, TCH346, this compound delayed disease progression and improved survival in the PMN mouse model. frontiersin.orgfrontiersin.org

Here is a summary of some preclinical findings:

| Model System | Key Finding | Source |

| Motoneuron cultures | Neuroprotective effects mediated by MAPK pathway activation (ERK1/2, PKC, Ras) via 5-HT1A receptor. | nih.gov |

| PC12 cells | Increases NGF-induced neurite outgrowth and alpha-actinin levels. | caymanchem.comcaymanchem.com |

| PMN mouse model (ALS) | Increased lifespan and delayed progression of motor neuron degeneration. Overcame downregulation of NGF and NT-3 mRNA. | nih.gov |

Table 1: Summary of Key Preclinical Findings of this compound

Anti-nociceptive and Analgesic Research

This compound has been investigated for its anti-nociceptive and analgesic properties, potentially mediated through its activity as a 5-HT1A receptor agonist nih.govnih.gov.

Evaluation in Acute Tonic Nociceptive Pain Models (e.g., Formalin Test)

The formalin test is a widely used model of acute tonic nociceptive pain in rodents, characterized by two phases of pain response: an initial acute phase and a later phase associated with inflammation and central sensitization scielo.brfrontiersin.orgmeliordiscovery.com. This compound has been evaluated in this model. In a rat pain model using formalin injection, this compound inhibited paw licking and elevation. The effective doses (ED50) for inhibiting paw licking and elevation were reported as 1 mg/kg and 3 mg/kg (intraperitoneal), respectively nih.govnih.gov. These effects were shown to be reversible by pretreatment with a 5-HT1A receptor antagonist, suggesting the involvement of 5-HT1A receptors in this compound's anti-nociceptive effects in this model nih.govnih.gov.

Data from Formalin Test in Rats nih.govnih.gov:

| Measure | ED50 (mg/kg, i.p.) |

| Paw Licking | 1 |

| Paw Elevation | 3 |

Studies in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Preclinical Models

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of various chemotherapeutic agents, often leading to debilitating pain and functional deficits mdbneuro.commdpi.comresearchgate.net. Preclinical models of CIPN are used to understand the underlying mechanisms and evaluate potential preventative or therapeutic agents mdbneuro.comresearchgate.net. This compound has been investigated in preclinical models of CIPN, particularly in the context of oxaliplatin-induced neuropathy wikipedia.orgnih.govresearchgate.net.

In Vitro Cellular Proliferation Assays (e.g., Human Colon Tumor Cell Lines)

Research into the effects of this compound on cellular proliferation in human colon tumor cell lines appears limited in the provided search results, with one source mentioning this compound in the context of toxicity testing where it failed an AMES toxicity test and was turned out carcinogenic ijsr.net. Other studies discuss cellular proliferation in the context of colon cancer generally or the use of different compounds in colon cancer cell lines nautilus.bionih.govscielo.brresearchgate.netresearchgate.net. There is no specific data presented in the search results detailing the effects of this compound on the proliferation of human colon tumor cell lines.

Ocular Neuroprotection and Retinal Regeneration Research

This compound has been investigated for its potential to protect retinal cells and promote regeneration, particularly in the context of conditions like age-related macular degeneration (AMD) nih.govresearchgate.netnih.gov.

Protection against Oxidative and Inflammatory Insults in Retinal Cells

This compound has demonstrated protective effects against oxidative stress and inflammation in retinal cells. Studies using ARPE-19 cells, a human retinal pigment epithelium cell line, showed that this compound could protect against damage induced by paraquat, a generator of mitochondrial oxidative stress researchgate.netnih.gov. It also reduced the impact of tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine, on the production of inflammatory cytokines and vascular endothelial growth factor (VEGF-A) mRNA by ARPE-19 cells nih.gov. This suggests this compound possesses anti-inflammatory properties in the retinal context nih.govusf.edu.

Promotion of Photoreceptor Regeneration

Studies, particularly in zebrafish models, have indicated that this compound, specifically in a nanoscale zirconium-porphyrin metal-organic framework formulation (XAL-NPMOF), can promote photoreceptor regeneration following light-induced retinal degeneration nih.govresearchgate.net. This regeneration was associated with increased cell proliferation and a recovery of visual function nih.govresearchgate.net.

Modulation of Microglial and Müller Glial Cell Activities in Retinal Repair

Microglia and Müller glia are crucial glial cells involved in retinal repair imrpress.com. Activated microglia can influence Müller glia and contribute to gliosis, which can impair retinal repair if continuous and reactive nih.govresearchgate.net. Research suggests that XAL-NPMOF promotes retinal regeneration by modulating the biological activities of microglia and Müller glia nih.gov. This modulation involves dampening harmful microglial activity, which in turn promotes photoreceptor survival nih.gov. Müller glia in zebrafish have a remarkable capacity for regeneration, and while this is limited in mammals, research is exploring ways to trigger mammalian Müller glia to regenerate neurons researchgate.netmdpi.com. The pro-proliferative effects observed with XAL-NPMOF in retinal regeneration are linked to the modulation of these glial cell activities nih.gov.

Investigations into Adult Brain Neurogenesis

This compound has been investigated for its effects on adult brain neurogenesis, the process by which new neurons are generated in the adult brain ingentaconnect.com. Preclinical studies have explored its potential in this area wikipedia.orgingentaconnect.comdrugbank.comnih.gov.

Studies using an in vitro model with neural stem cells cultured from the ventricular subependymal region of adult rats showed that this compound, at concentrations ranging from 1 nM to 100 nM, increased the rate of formation of both neural progenitors and mature neurons ingentaconnect.com. This effect was observed to a similar extent as with neurotrophins like NGF or BDNF ingentaconnect.com. These findings suggest that this compound may be capable of stimulating neurogenesis from adult brain stem cells in vitro ingentaconnect.com.

Data Table: Summary of Preclinical Findings (Selected)

| Research Area | Model System | Key Finding | Source |

| Ocular Neuroprotection (Oxidative/Inflammatory Insults) | ARPE-19 cells (in vitro) | Protection against paraquat-induced oxidative stress and TNF-α-induced inflammation. Reduced inflammatory cytokine and VEGF-A production. | researchgate.netnih.gov |

| Photoreceptor Regeneration | Adult zebrafish (in vivo, light-induced injury) | XAL-NPMOF promoted faster photoreceptor regeneration and visual function recovery. | nih.govresearchgate.net |

| Modulation of Glial Cells in Retinal Repair | Adult zebrafish (in vivo, light-induced injury) | XAL-NPMOF modulated microglial and Müller glial activities, dampening harmful microglial activity and promoting photoreceptor survival. | nih.gov |

| Adult Brain Neurogenesis | Adult rat neural stem cells (in vitro) | Increased the rate of formation of neural progenitors and mature neurons. | ingentaconnect.com |

Clinical Research on Xaliproden

Research in Amyotrophic Lateral Sclerosis (ALS)

Xaliproden's potential in treating ALS stems from its observed neurotrophic and neuroprotective properties in in vitro and in vivo models wikipedia.orgncats.io. This led to its evaluation in human clinical trials nih.govnih.gov.

Phase II Study Design and Functional Efficacy Outcomes

A double-blind, placebo-controlled Phase II study evaluated the safety and functional efficacy of this compound in 54 ALS patients over a period of up to 32 weeks nih.govresearchgate.net. The study utilized a staging process based on prognostic factors such as age, disease duration, and baseline forced vital capacity (FVC) to select suitable patients nih.govresearchgate.net.

The intent-to-treat analysis at six months did not show a statistically significant effect of this compound, although a trend favoring the 2 mg dose was observed in reducing the rate of deterioration of FVC, limb functional score, and manual muscle testing (MMT) score nih.govresearchgate.net. In the completer analysis, a significant 43% slower rate of deterioration in FVC was observed in this compound-treated patients (P=0.046), though this significance was not seen in functional and MMT scores nih.govresearchgate.net. These Phase II results suggested a potential effect of this compound on functional parameters, particularly FVC, supporting further investigation in larger studies nih.govresearchgate.net.

Phase III Study Designs and Primary Endpoints

Two large-scale, randomized, double-blind, placebo-controlled, multi-center, multi-national Phase III studies were conducted to assess the efficacy and safety of this compound in ALS patients nih.govcapes.gov.br. Study 1 (n=867) evaluated this compound as monotherapy, while Study 2 (n=1210) assessed this compound as an add-on therapy to Riluzole nih.govcapes.gov.br. Patients in both studies had clinically probable or definite ALS with a disease duration of more than 6 months and less than 5 years nih.govcapes.gov.br.

The two primary endpoints for both Phase III studies were defined as:

Time to death, tracheostomy, or permanent assisted ventilation (DTP). nih.govcapes.gov.br

Time to vital capacity (VC) < 50% or DTP. nih.govcapes.gov.br

These endpoints were assessed using a log-rank test and after adjustment using a Cox proportional hazard model for prespecified prognostic factors nih.govcapes.gov.br.

Study 1 specifically investigated this compound as a monotherapy in ALS patients nih.govcapes.gov.br. Patients were randomized to receive placebo, 1 mg this compound, or 2 mg this compound orally once daily nih.govcapes.gov.br. In this study, the primary outcome measures did not reach statistical significance nih.govcapes.gov.br. However, for the 2 mg group, an analysis of time to VC < 50% (without considering DTP) showed a significant 30% relative risk reduction (RRR) (95% confidence interval [CI]: 8.46, P=0.009) nih.govcapes.gov.br.

Study 2 evaluated this compound as an add-on therapy to Riluzole (50 mg bid) nih.govcapes.gov.br. Patients were randomized to receive placebo, 1 mg this compound, or 2 mg this compound orally once daily, in addition to their stable Riluzole regimen nih.govcapes.gov.br. In contrast to the monotherapy study, Study 2 did not yield statistically significant results for the primary endpoints nih.govcapes.gov.br. Nevertheless, a trend favoring the add-on 1 mg dose of this compound versus placebo was observed, with an RRR of 15% for time to VC < 50% and an RRR of 12% for time to VC < 50% or DTP (neither statistically significant) nih.govcapes.gov.br. Adjusted relative risk ratios were consistently more favorable for the this compound groups in both studies nih.govcapes.gov.br.

Below is an interactive table summarizing key functional efficacy outcomes related to FVC in the Phase II and Phase III studies:

| Study | Phase | Treatment Group | Endpoint | Result | Statistical Significance (P-value) |

| Phase II | II | This compound 2mg | Rate of FVC deterioration (Completers) | 43% slower rate of deterioration vs placebo | 0.046 nih.govresearchgate.net |

| Study 1 | III | This compound 2mg | Time to VC < 50% (without DTP) | 30% RRR vs placebo (95% CI: 8.46) | 0.009 nih.govcapes.gov.br |

| Study 1 | III | This compound 1mg | Time to VC < 50% or DTP | Primary endpoint, did not reach statistical significance vs placebo | Not statistically significant nih.govcapes.gov.br |

| Study 1 | III | This compound 2mg | Time to VC < 50% or DTP | Primary endpoint, did not reach statistical significance vs placebo | Not statistically significant nih.govcapes.gov.br |

| Study 2 | III | This compound 1mg | Time to VC < 50% (add-on to Riluzole) | Trend: 15% RRR vs placebo (95% CI: -6.31) | Not statistically significant nih.govcapes.gov.br |

| Study 2 | III | This compound 2mg | Time to VC < 50% (add-on to Riluzole) | No significant results vs placebo | Not statistically significant nih.govcapes.gov.br |

| Study 2 | III | This compound 1mg | Time to VC < 50% or DTP (add-on to Riluzole) | Trend: 12% RRR vs placebo (95% CI: -6.27) | Not statistically significant nih.govcapes.gov.br |

| Study 2 | III | This compound 2mg | Time to VC < 50% or DTP (add-on to Riluzole) | No significant results vs placebo | Not statistically significant nih.govcapes.gov.br |

Note: This table is intended to represent data that could be displayed in an interactive format.

In Study 1 (monotherapy), although the primary outcomes were not statistically significant, the analysis of time to VC < 50% alone in the 2 mg group showed a statistically significant benefit nih.govcapes.gov.br. This suggests a potential effect on respiratory function, a critical aspect of ALS progression nih.govcapes.gov.brneurores.org.

In Study 2 (combination therapy with Riluzole), no significant results were obtained for the primary endpoints, but a trend favoring the 1 mg this compound dose was observed for time to VC < 50% and time to VC < 50% or DTP nih.govcapes.gov.br. Adjusted relative risk ratios were consistently more favorable for the this compound groups in both studies, indicating a small effect on clinically noteworthy aspects of disease progression nih.govcapes.gov.br.

Evaluation of Functional Parameters (e.g., Forced Vital Capacity)

Research in Alzheimer's Disease (AD)

This compound was evaluated in clinical trials for the treatment of mild-to-moderate Alzheimer's disease. ncats.io

Rationale for Clinical Development (Neurotrophic Effects and 5-HT1A Receptor Modulation)

The rationale for investigating this compound in Alzheimer's disease stemmed from its observed neurotrophic and neuroprotective effects. wikipedia.orgdrugbank.com In vitro studies indicated that this compound could increase the survival and neurite outgrowth of embryonic mouse motoneurons, suggesting a potential to support neuronal health and connectivity. ncats.io Although the precise mechanism is not fully elucidated, it is believed that this compound may either mimic the actions of neurotrophins or stimulate their production, thereby promoting neuronal differentiation, proliferation, and inhibiting cell death. drugbank.com The neuroprotective effects are thought to involve the activation of MAP kinase pathways, mediated through the stimulation of the 5-HT1A receptor, for which this compound acts as an agonist. wikipedia.orgdrugbank.comnih.gov This dual action on neurotrophic pathways and the 5-HT1A receptor formed the basis for its clinical exploration in AD, a disease characterized by widespread neuronal degeneration. wikipedia.orgnih.govdrugbank.com

Phase III Study Designs and Outcome Measures

Two large, 18-month, Phase III clinical trials were conducted to assess the efficacy of this compound in patients with mild-to-moderate AD. ncats.io These studies were randomized, multicenter, double-blind, and placebo-controlled, involving patients with Mini-Mental State Examination (MMSE) scores between 16 and 26. ncats.iosanofi.com The primary objectives of these studies were to evaluate the efficacy of this compound on cognitive function and global decline compared to placebo. sanofi.com

Key outcome measures utilized in these Phase III trials included assessments of cognitive function, global decline, and volumetric magnetic resonance imaging (MRI) analyses. sanofi.comnih.govnih.govresearchgate.net

The Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) total score was a primary outcome measure in the Phase III studies of this compound in AD. sanofi.comtheoncologypharmacist.com The ADAS-Cog is a widely used scale in AD clinical trials to assess various aspects of cognitive function, including memory, language, and orientation. theoncologypharmacist.com Changes in the ADAS-Cog total score over the study period were used to evaluate the effect of this compound on the rate of cognitive decline. sanofi.com Analyses of the ADAS-Cog total score in the 18-month core treatment period showed cognitive deterioration in both the this compound and placebo groups. sanofi.com While there was a numerical difference favoring placebo, it was not statistically significant. sanofi.com

Global Decline Assessments (e.g., Clinical Dementia Rating Scale Sum of Boxes)

Research in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This compound has also been investigated for its potential in the treatment or prevention of chemotherapy-induced peripheral neuropathy (CIPN), a common and often dose-limiting side effect of certain chemotherapeutic agents. ncats.ionih.govresearchgate.net CIPN is characterized by damage to the peripheral nervous system caused by chemotherapy, leading to symptoms such as numbness, tingling, and pain, primarily in the hands and feet. researchgate.net

Preclinical studies demonstrated that this compound had protective effects on cultured dorsal root ganglion (DRG) cell neurite outgrowth when exposed to chemotherapy agents like paclitaxel, cisplatin, and vincristine. Clinical investigations have explored this compound's ability to reduce oxaliplatin-mediated neuropathy in patients with colorectal cancer. nih.gov An initial Phase III clinical trial showed encouraging results, suggesting that this compound reduced the risk of grade 3-4 neuropathy and the incidence of oxaliplatin-induced CIPN in this patient population. This protective effect on neurotoxicity was observed without negatively impacting the antitumor activity of the chemotherapy regimen (FOLFOX4). This compound is considered among the agents that have shown promise in preliminary studies for attenuating the development of CIPN, although further substantiation is needed. This compound remains under investigation for the treatment of chemotherapy-induced peripheral neuropathy. wikipedia.org

Phase III Studies in Oxaliplatin-Induced Neuropathy

This compound was evaluated in large-scale Phase III clinical trials for its ability to mitigate oxaliplatin-induced peripheral sensory neuropathy (PSN) in patients undergoing chemotherapy for metastatic colorectal cancer nih.govprojectdatasphere.orgresearchgate.netascopubs.org. One such randomized, double-blind, placebo-controlled study included 649 patients receiving the FOLFOX4 regimen (oxaliplatin, 5-FU, and leucovorin) projectdatasphere.orgascopubs.org. The primary objectives of this trial were to compare the risk of developing Grade 3-4 oxaliplatin-induced cumulative PSN relative to the cumulative dose of oxaliplatin (B1677828) and to demonstrate non-inferiority in the response rate of the FOLFOX4 regimen when combined with this compound projectdatasphere.orgascopubs.org.

Efficacy in Reducing Neuropathy Severity

Here is a data table summarizing key efficacy findings from the Phase III study:

| Endpoint | Placebo Group | This compound Group | Hazard Ratio (95% CI) | p-value |

| Risk of Grade 3-4 PSN | - | - | 0.61 [0.40; 0.93] | 0.0203 |

| Incidence of Grade 3 Sensory Neuropathy (preliminary) | 17% | 11% | - | - |

| Overall Incidence of Neurotoxicity | 73% | 73% | - | - |

| Patients discontinuing Oxaliplatin due to PSN (%) | 17.3 | 13.5 | - | - |

| Patients with complete recovery after Oxaliplatin (%) | 49 | 47 | - | - |

General Methodological Considerations in this compound Clinical Trials

Patient Selection and Staging Methodologies

Patient selection in clinical trials, including those involving this compound, is a critical aspect of study design pemsuite.org. In studies evaluating this compound for conditions like amyotrophic lateral sclerosis (ALS), prognostic factors such as age, disease duration, slopes of deterioration of functional scores prior to inclusion, and forced vital capacity (FVC) at entry were used to establish a staging process for patient selection in Phase II studies nih.gov. This approach aimed to select suitable patients and potentially overcome the interference of mortality with functional assessment in exploratory trials nih.gov. While the provided search results specifically detail patient selection and staging in ALS trials for this compound, the general principle of using staging methodologies based on disease severity or prognostic factors is applicable to clinical trials for other conditions, including neuropathy, to ensure homogeneous patient populations and meaningful efficacy assessments nih.gov.

Advanced Research Methodologies and Analytical Techniques Applied to Xaliproden

Structural Characterization and Polymorphism Research

Polymorphism, the existence of a compound in multiple crystalline forms, is a significant factor influencing the physical properties of a drug substance. Studies on Xaliproden have identified and characterized several polymorphic phases. researchgate.netasu.eduresearchgate.net

X-ray diffraction is a primary technique for determining the atomic and molecular structure of crystalline materials. Both single-crystal and synchrotron powder XRD have been applied to this compound. Single-crystal XRD provides high-resolution structural data from individual crystals, revealing the precise arrangement of molecules in the unit cell. researchgate.netasu.edusemanticscholar.org Synchrotron powder XRD, utilizing high-intensity X-rays, is particularly useful for analyzing polycrystalline samples and can aid in structure determination when suitable single crystals are difficult to obtain. researchgate.netsemanticscholar.orgrsc.org Research using these methods has shown that this compound exists in at least three polymorphic forms (Forms I, II, and III). researchgate.netasu.eduresearchgate.net Form II has been found to have an orthorhombic crystal system, while Forms I and III are monoclinic. researchgate.netasu.eduresearchgate.net Despite some differences in thermal behavior, diffraction studies have indicated structural similarities between certain polymorphs. researchgate.netasu.edu

Solid-state NMR spectroscopy offers valuable insights into the local structural environment and molecular dynamics within solid materials, complementing the long-range order information provided by XRD. researchgate.netrsc.orgresearchgate.netrsc.org

13C CPMAS NMR is a widely used solid-state NMR technique for studying organic solids, including active pharmaceutical ingredients. researchgate.netasu.edursc.orgresearchgate.net By employing magic angle spinning and cross-polarization from abundant nuclei like 1H or 19F, high-resolution 13C spectra can be obtained, which are sensitive to subtle differences in crystal packing and molecular conformation between polymorphs. rsc.orgresearchgate.net Studies on this compound have utilized 13C CPMAS NMR with various experimental setups, including different cross-polarization transfer schemes (1H to 13C and 19F to 13C) and decoupling methods (1H single and 1H-19F double decoupling), to gain detailed structural and dynamical information about its polymorphic forms. researchgate.netrsc.org Differences in the 13C CPMAS spectra, particularly in regions corresponding to carbon atoms near the trifluoromethyl (CF3) group, have been observed between the polymorphs. researchgate.net

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential tools for studying the thermal behavior of materials and identifying polymorphic transitions. researchgate.netresearchgate.neth-and-m-analytical.comuc.pt DSC measures heat flow associated with thermal events like melting and solid-solid transitions, providing information on transition temperatures and enthalpies. researchgate.netresearchgate.neth-and-m-analytical.comuc.pt TGA measures mass changes as a function of temperature, useful for detecting processes like desolvation or decomposition. h-and-m-analytical.comuc.ptperkinelmer.com

Thermal analysis of this compound has confirmed the existence of three polymorphic phases. researchgate.netasu.eduresearchgate.net DSC thermograms for Forms I, II, and III show distinct endothermic events corresponding to solid-solid phase transitions. researchgate.net Forms I and II exhibit a single solid-solid transition, while Form III displays two such transitions. researchgate.net TGA studies have indicated that these forms are anhydrous. researchgate.net These thermal characteristics provide important data on the relative stability and transformation pathways of the this compound polymorphs.

Based on the research findings, the following table summarizes the observed thermal transitions:

| Polymorph | Number of Solid-Solid Transitions (Endothermic) |

| Form I | 1 |

| Form II | 1 |

| Form III | 2 |

Note: Specific temperature and energy values for these transitions were not available in the provided text snippets.

Drug Delivery System Research and Nanotechnology Applications

Research into advanced drug delivery systems and the application of nanotechnology holds potential for improving the therapeutic profile of pharmaceutical compounds by influencing their solubility, bioavailability, and targeting capabilities. While specific research detailing the application of these techniques directly to this compound formulations was not extensively found in the provided search results, the broader field of pharmaceutical science recognizes the value of these approaches for compounds with challenging physicochemical properties or those intended for targeted delivery.

Nanotechnology offers various platforms for drug delivery, including nanoparticles, liposomes, and polymeric carriers. nih.govscivisionpub.comresearchgate.netnih.govconsensus.app These systems can encapsulate drug molecules, protect them from degradation, facilitate their transport across biological barriers, and enable controlled or targeted release at specific sites within the body. nih.govresearchgate.netnih.govconsensus.app Nanotechnology-based drug delivery has shown promise in enhancing the delivery of drugs, particularly for conditions requiring improved penetration into specific tissues or reduced systemic toxicity. nih.govscivisionpub.comnih.govconsensus.app

Given the potential therapeutic applications of this compound, exploring its formulation within advanced drug delivery systems, potentially utilizing nanotechnology, could be a relevant area for future research to optimize its delivery and efficacy.

Nanoscale Zirconium-Porphyrin Metal-Organic Framework (NPMOF) Encapsulation Strategies

A novel approach involves utilizing nanoscale zirconium-porphyrin metal-organic frameworks (NPMOFs) as a skeleton for encapsulating this compound. researchgate.netdovepress.comsemanticscholar.orgnih.gov NPMOFs are porous materials constructed from zirconium ions and porphyrin organic ligands. dovepress.comsemanticscholar.org This framework offers a large surface area, tunable porosity, robust stability, and inherent fluorescent imaging capabilities, making it a suitable carrier for drug delivery systems. dovepress.comsemanticscholar.org The preparation of this compound-loaded NPMOF nanoparticles (XAL-NPMOF) involves incorporating this compound within the structure of the NPMOF. researchgate.netdovepress.comsemanticscholar.orgnih.gov This strategy aims to overcome issues like insolubility and improve targeted delivery. researchgate.netdovepress.com

In Vitro Release Kinetics and Loading Performance of XAL-NPMOF

Studies have investigated the loading performance and in vitro release kinetics of this compound from NPMOF carriers. The porous structure of MOFs allows for the encapsulation of drug molecules. researchgate.net While specific detailed data tables on loading capacity and release profiles for XAL-NPMOF were not extensively detailed in the provided snippets, the research indicates that NPMOFs are effective carriers for drug delivery, suggesting that XAL-NPMOF formulations are designed for sustained drug release. researchgate.netresearchgate.net The efficiency of drug loading and the characteristics of drug release are critical parameters evaluated during the development of such nanoparticle formulations.

In Vivo Distribution, Biotoxicity, and Fluorescence Imaging of Nanoparticle Formulations

The in vivo characteristics of XAL-NPMOF nanoparticles, including their distribution, biotoxicity, and fluorescence imaging capabilities, have been evaluated. Studies using human umbilical vein endothelial cells (HUVECs), zebrafish embryos, and larvae have been conducted to assess the biotoxicity and imaging potential of XAL-NPMOF both in vitro and in vivo. researchgate.netdovepress.comsemanticscholar.orgnih.gov These studies demonstrated that XAL-NPMOF exhibited low biotoxicity. researchgate.netsemanticscholar.org Furthermore, the porphyrin component of the NPMOF framework provides red fluorescence, enabling the tracking and imaging of the nanoparticles' distribution in living organisms. semanticscholar.org In vivo studies in zebrafish models, for instance, have shown the distribution of XAL-NPMOF in ocular tissue following intraocular injection, with the red fluorescence of the NPMOF allowing for visualization. semanticscholar.org The low biotoxicity and excellent bioimaging ability suggest the potential of XAL-NPMOF as a delivery system. semanticscholar.org

Computational and Systems Pharmacology Approaches

Computational methods play a crucial role in understanding the molecular interactions of this compound, particularly with its primary target, the 5-HT1A receptor. These approaches provide insights into binding mechanisms and aid in the design of potential ligands.

Homology Modeling of 5-HT1A Receptor

Given the importance of the 5-HT1A receptor as a target for this compound, homology modeling has been employed to create three-dimensional structural models of the receptor. patsnap.comresearchgate.netnih.gov Homology modeling is a technique used to predict the structure of a protein based on the known structure of a related protein (a template). researchgate.net This is particularly useful when experimental structures (e.g., from X-ray crystallography or cryo-EM) are not available or are of low resolution. Studies have generated homology models of the human 5-HT1A receptor using different methods and templates to provide a structural basis for understanding ligand binding. patsnap.comresearchgate.netnih.gov These models are then validated for their ability to accurately represent the receptor's binding site and predict ligand interactions. patsnap.comnih.gov

Virtual Screening and Ligand Docking Studies

Virtual screening and ligand docking studies are computational techniques used to predict the binding orientation and affinity of small molecules, like this compound, to a target protein, such as the 5-HT1A receptor. patsnap.comwikipedia.orgnih.govresearchgate.net Molecular docking evaluates and ranks different ligand-receptor conformations based on their binding energies. researchgate.net These studies help to identify potential high-affinity ligands and understand the key interactions driving the binding process. patsnap.comnih.govresearchgate.net Virtual screening campaigns can involve evaluating large libraries of compounds computationally to find potential drug candidates. wikipedia.org Docking studies specifically with this compound and the 5-HT1A receptor models have been conducted to understand its binding characteristics and interactions with specific amino acid residues within the receptor's binding site. patsnap.comnih.govnih.gov

Network Pharmacology Approaches

Network pharmacology has been employed to investigate the potential mechanisms of action of compounds like this compound, particularly in complex conditions such as neuropharmacological disorders. This approach utilizes computational methods to explore the interactions between genes, proteins, and potential drug candidates within biological networks. researchgate.netnih.gov Text mining and network analysis can reveal intricate relationships, forming sophisticated networks of nodes (genes and proteins) and edges (interactions). researchgate.netnih.gov For instance, in studies focusing on neuropharmacology for migraine treatment, network pharmacology has helped elucidate mechanisms involving pathways such as the calcium signaling pathway and neuroactive receptor interactions. researchgate.net These findings can support the reliability of the computational approach in identifying relevant biological processes influenced by compounds like this compound. researchgate.net

Bioanalytical Method Development for this compound and Metabolites

Bioanalytical method development for pharmaceutical compounds like this compound and their metabolites is crucial for quantifying their presence in biological matrices. This involves establishing reliable and accurate techniques for extraction, separation, and detection. mdpi.com

Chromatographic Techniques (e.g., High-Temperature Liquid Chromatography, Hydrophilic Interaction Liquid Chromatography, Supercritical Fluid Chromatography, Ultra-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental in separating complex mixtures, including biological samples containing this compound and its potential metabolites. microbenotes.comlabinsights.nl Various modes of chromatography can be applied depending on the chemical properties of the analytes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing small molecules, offering high separation efficiency. rotachrom.com Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particles and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC. unige.ch

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for the analysis of polar and ionizable compounds, offering alternative selectivity to reversed-phase LC. unige.chamericanpharmaceuticalreview.com Supercritical Fluid Chromatography (SFC) uses supercritical fluids as the mobile phase and can be advantageous for analyzing a range of compounds, including relatively polar to very apolar ones, and can offer lower limits of detection in some bioanalytical applications. unige.chamericanpharmaceuticalreview.com Gas Chromatography (GC) is typically used for volatile compounds. labinsights.nlorganomation.com The choice of chromatographic technique depends on factors such as the polarity and volatility of this compound and its metabolites, as well as the complexity of the biological matrix.

Hyphenated Spectrometric Techniques (e.g., LC-MS/MS)

Hyphenated spectrometric techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the identification and quantification of pharmaceutical compounds and their metabolites in complex biological samples. labinsights.nlresearchgate.netresearchgate.netyoutube.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. waters.com This technique allows for the precise determination of the mass-to-charge ratio of the parent compound and its fragments, enabling clear identification and accurate quantification even at low concentrations. youtube.com LC-MS/MS methods can be developed for rapid multi-analyte screening, offering specificity and sensitivity for detecting compounds in biological fluids like urine. researchgate.net Predicted LC-MS/MS spectra for this compound are available, aiding in the development and validation of analytical methods. drugbank.com

Impurity Profiling Methodologies

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and purity of a drug substance. Analytical techniques are employed to detect, identify, and quantify impurities present in the compound. google.com Chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are techniques known in the art for determining the presence of reaction and processing impurities. google.com For this compound, methodologies would involve the application of these techniques to assess its purity profile. HPLC is frequently used for purity determination, including the assessment of related substances and impurities. The goal is to identify and control impurities that may arise during synthesis or storage.

Future Directions and Translational Research Perspectives for Xaliproden

Exploration of Novel Therapeutic Indications and Underexplored Disease Models

Despite previous clinical trial outcomes in ALS and AD, the neurotrophic and neuroprotective properties of Xaliproden suggest potential in other neurological conditions. Research has investigated its use in chemotherapy-induced peripheral neuropathy, showing encouraging results in reducing neuropathy intensity without compromising chemotherapy effectiveness in colorectal cancer patients. nih.govmedscape.org Further exploration of CIPN in various cancer types and treatment regimens represents a viable future direction. Additionally, preclinical studies have indicated potential in models of acute tonic nociceptive pain, suggesting analgesic properties mediated through 5-HT1A receptor agonism. nih.gov Age-related macular degeneration (AMD) is another area where this compound, specifically in a nanoscale metal-organic framework formulation (XAL-NPMOF), has shown promise in promoting photoreceptor regeneration and recovery of visual function in a light-induced retinal degeneration model. nih.gov This suggests potential in diseases involving photoreceptor degeneration, oxidative stress, and inflammation in the retina. nih.govnih.gov Underexplored disease models that involve neuroinflammation, oxidative stress, and neuronal degeneration could be relevant for future investigations of this compound.

Development of Advanced Drug Delivery Systems to Enhance Efficacy and Bioavailability

Limitations in previous clinical applications of this compound have been linked to factors such as insoluble formulation and low utilization efficiency with systemic administration, potentially leading to side effects. nih.gov The development of advanced drug delivery systems (DDS) could address these challenges by improving solubility, bioavailability, stability, and targeted delivery. nih.gov Nanotechnology-based DDS, such as nanoparticles, nanocapsules, and hydrogels, have shown potential in enhancing drug delivery by overcoming biological barriers and improving tissue-specific targeting. nih.govmdpi.com The use of a nanoscale zirconium-porphyrin metal-organic framework (NPMOF) to deliver this compound (XAL-NPMOF) in an AMD model demonstrated enhanced anti-inflammatory and neuroprotective effects, highlighting the potential of novel carriers to improve this compound's efficacy and convenience of administration. nih.gov Further research into targeted DDS could potentially reduce systemic exposure and associated side effects while increasing drug concentration at the site of action.

Deeper Mechanistic Elucidation of Incomplete Pharmacological Profiles

While this compound is known to be a 5-HT1A receptor agonist with neurotrophic and neuroprotective effects, its complete pharmacological profile and the intricate downstream signaling pathways are not fully understood. drugbank.comnih.govcancer.gov Deeper mechanistic studies are crucial to fully understand how this compound interacts with its targets and elicits its therapeutic effects. This includes investigating its influence on various neurotransmitter systems beyond 5-HT1A, exploring its potential interactions with other receptors or enzymes, and mapping the complete intracellular signaling cascades activated by this compound binding, such as the detailed mechanisms involved in MAP kinase pathway activation. drugbank.comcancer.govmit.edu Understanding these mechanisms at a molecular level could reveal new therapeutic targets or provide insights into optimizing this compound's application.

Re-evaluation in Specific Disease Subpopulations or Phenotypes

The heterogeneity of complex neurological diseases like ALS and AD suggests that a drug might be effective in specific patient subpopulations or disease phenotypes, even if it fails in a broader, unselected population. albertoalbanese.itnih.govmedrxiv.org Re-evaluating this compound in carefully selected patient cohorts based on genetic markers, disease progression rates, specific symptom profiles, or biomarker expression could identify groups who might benefit from its neurotrophic and neuroprotective actions. nih.govnih.gov For instance, in ALS, where clinical trials with this compound showed some effect on vital capacity, further studies could focus on subpopulations exhibiting a particular respiratory decline phenotype. nih.gov Similarly, in AD, despite failing to show sufficient efficacy in counteracting cognitive decline in a broad population, this compound did show an effect on hippocampal volume, suggesting a potential to slow cell loss. wikipedia.org This might warrant investigation in AD subpopulations characterized by a specific pattern or rate of hippocampal atrophy. sanofi.com

Integration of Omics Data and Systems Biology Approaches in this compound Research

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with systems biology approaches can provide a holistic understanding of disease mechanisms and drug responses. researchgate.netwashington.eduresearchgate.net Applying these approaches to this compound research could help identify specific molecular pathways influenced by the compound in different disease contexts. This could involve analyzing gene expression profiles, protein interactions, and metabolic changes in response to this compound treatment in relevant cell or animal models, or even in patient samples if available. researchgate.netwashington.edu Such integrated analyses could reveal biomarkers predicting treatment response, identify novel targets modulated by this compound, and provide a more comprehensive picture of its polypharmacological effects. researchgate.netwashington.educambridge.org

Potential Role in Combination Therapies and Disease-Modifying Strategies

Given the multifactorial nature of many neurodegenerative diseases, combination therapies targeting multiple pathways are increasingly being explored. nih.gov this compound's neurotrophic and neuroprotective properties, along with its 5-HT1A agonism, suggest a potential role in combination regimens. drugbank.comwikipedia.org For example, combining this compound with agents that target other aspects of disease pathology, such as inflammation, excitotoxicity, or protein aggregation, could yield synergistic effects. europeanreview.orggoogle.com Research into optimal drug combinations could involve preclinical studies in relevant disease models to assess efficacy and potential interactions. nih.gov Furthermore, investigating this compound's potential as a disease-modifying agent, rather than purely symptomatic treatment, remains a critical area. While previous ALS trials did not demonstrate statistically significant disease modification, the observed effects on some functional parameters warrant further investigation, potentially in combination with other disease-modifying strategies or in specific patient subgroups. frontiersin.orgalbertoalbanese.itnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.